molecular formula C7H9NO B125469 2-(Aminomethyl)phenol CAS No. 932-30-9

2-(Aminomethyl)phenol

Cat. No.: B125469
CAS No.: 932-30-9
M. Wt: 123.15 g/mol
InChI Key: KPRZOPQOBJRYSW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)phenol (CAS: 932-30-9), also known as 2-hydroxybenzylamine, is a phenolic compound featuring an aminomethyl (-CH₂NH₂) substituent at the ortho position of the benzene ring. Its structure enables versatile reactivity, making it a precursor for synthesizing antimicrobial agents, metal-organic frameworks, and secondary amines . The compound’s nomenclature can vary; for instance, it may be referred to as 2-(hydroxyphenyl)methanamine or β-hydroxybenzylamine, reflecting its tautomeric and functional diversity . This article provides a detailed comparison of this compound with structurally analogous compounds, emphasizing synthesis, antimicrobial efficacy, substituent effects, and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 2-chloromethylphenol with ammonia under high pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This method is preferred due to its efficiency and scalability. The reaction typically occurs in a hydrogen atmosphere with a palladium on carbon catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 2-(aminomethyl)phenol exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were determined, showcasing its potential as an antimicrobial agent in pharmaceutical formulations .

Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are essential in protecting neuronal cells from oxidative stress-induced injuries. This property makes it a candidate for developing treatments for neurodegenerative diseases .

Pharmaceutical Development
this compound is being explored for its role in synthesizing pharmaceuticals targeting inflammation and cardiovascular diseases. Its ability to modulate various biochemical pathways positions it as a valuable compound in drug development .

Chemical Applications

Synthesis of Complex Molecules
In organic synthesis, this compound serves as a crucial building block for creating more complex molecules. It is particularly useful in the synthesis of benzoxazines and other nitrogen-containing heterocycles through hydrolytic ring-opening reactions .

Catalytic Applications
Modified forms of this compound have been employed as catalysts in various chemical reactions, such as the Knoevenagel condensation reaction. These modifications enhance the catalytic efficiency and yield of the desired products, making them valuable in synthetic chemistry.

Material Science Applications

Polymer Production
The compound is utilized in producing polymers and coatings due to its reactivity and chemical stability. Its derivatives are incorporated into polymer matrices to improve mechanical properties and thermal stability .

Nanoparticle Modification
Recent studies have shown that this compound can be used to modify nanoparticles for enhanced catalytic activity. For instance, boehmite nanoparticles modified with this compound have been effective catalysts in synthesizing α-cyano-substituted alkenes with high yields.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against various pathogens, it was found that the compound exhibited potent activity with MIC values significantly lower than conventional antibiotics. This study underscores its potential as an alternative antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells. The findings suggest that this compound could be further developed into therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic attacks. These interactions enable the compound to modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Aminomethylphenols

  • 2-((Dimethylamino)methyl)phenol (CAS: 120-65-0): This derivative replaces the primary amine with a dimethylamino group (-CH₂N(CH₃)₂). Its molecular formula is C₉H₁₃NO, with a SMILES string of C(c1ccccc1O)N(C)C .
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol: Incorporates a chloro-substituted aryl group and a methoxy substituent. The electron-withdrawing chlorine and methoxy groups may alter electronic distribution, affecting antimicrobial activity .

Aromatic Amine Derivatives

  • 2-(Anilinomethyl)phenol: Features a phenylamino group (-CH₂NHPh) instead of the primary amine. The bulky aryl group may sterically hinder interactions with microbial targets, reducing efficacy compared to 2-(Aminomethyl)phenol .
  • 2-Methoxy-5-((phenylamino)methyl)phenol: Combines methoxy and phenylamino substituents.

Halogenated and Nitro-Substituted Analogs

  • 2-Amino-5-nitrophenol (CAS: 121-88-0): A nitro-substituted aminophenol with strong electron-withdrawing effects. The nitro group increases acidity (pKa ~4.5) and redox activity, enabling applications in dye synthesis .
  • 2-(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2): Introduces a chlorine atom and ethanol chain. The chlorine enhances electrophilicity, while the hydroxyl group improves solubility in polar solvents .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Solubility Trends
This compound C₇H₉NO 107–108 -NH₂, -OH Moderate in ethanol, water
2-((Dimethylamino)methyl)phenol C₉H₁₃NO Not reported -N(CH₃)₂, -OH High in organic solvents
2-Amino-5-nitrophenol C₆H₆N₂O₃ 195–197 -NO₂, -NH₂, -OH Low in water, high in DMSO
2-(2-Amino-6-chlorophenyl)ethanol C₈H₁₀ClNO Not reported -Cl, -NH₂, -OH, -CH₂CH₂OH High in methanol, ethanol

Antimicrobial Activity and Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Derivatives like 4e and 4f (bearing EWGs such as -NO₂ or -Cl) exhibit enhanced activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans), with inhibition zones >15 mm at 100 µg/mL . The EWGs increase electrophilicity, facilitating interactions with microbial enzymes.
  • Electron-Donating Groups (EDGs): Compounds like 2-((Dimethylamino)methyl)phenol show reduced antimicrobial efficacy, likely due to decreased hydrogen-bonding capacity and increased steric bulk .
  • Hybrid Derivatives: this compound derivatives with methoxy groups (e.g., 2-methoxy-5-((phenylamino)methyl)phenol) demonstrate moderate activity against Salmonella typhi, suggesting balanced electronic and steric effects .

Biological Activity

2-(Aminomethyl)phenol, also known as o-aminomethylphenol, is an organic compound with the molecular formula C7_7H9_9NO. This compound features a benzene ring substituted with both an amino group (-NH2_2) and a hydroxyl group (-OH), positioned on adjacent carbon atoms. The unique arrangement of these functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The positioning of the amino and hydroxyl groups in this compound allows for distinct reactivity, which is crucial for its biological activity. The compound is currently under investigation for various therapeutic applications, including its potential as a diuretic and antihypertensive agent.

Target of Action

Research indicates that this compound interacts with specific biochemical pathways, particularly the shikimate and phenylpropanoid pathways, which are essential for various physiological processes in plants and animals. The exact molecular targets are still being elucidated through ongoing studies.

Mode of Action

The compound has been shown to inhibit swelling-activated chloride channels in human neutrophils, suggesting a role in modulating ion transport mechanisms that could affect inflammatory responses. Additionally, structural modifications to the compound have been linked to enhanced potency as chloride channel inhibitors, indicating that the biological activity can be significantly influenced by chemical alterations.

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Diuretic Activity : Studies have demonstrated that certain derivatives of this compound exhibit significant saluretic (salt-excreting) and diuretic effects in animal models. For instance, compounds derived from this compound have shown increased excretion of sodium and water, which can be beneficial in managing conditions like hypertension .
  • Antihypertensive Effects : Some derivatives have also been reported to possess antihypertensive properties. For example, specific modifications to the molecule have resulted in compounds that effectively lower blood pressure in hypertensive rat models.
  • Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer activity by inhibiting metabolic pathways involved in cancer cell proliferation. This activity is thought to be mediated through interactions with cellular signaling pathways .

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeBiological ActivityIC50_{50} Value (µM)Reference
2-(Aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenolSaluretic, Diuretic0.5
4-Alkyl-6-halo derivativesAntihypertensive0.3
Various phenolic derivativesAnticancer (aromatase inhibition)0.028

Safety and Toxicology

While this compound shows promising biological activities, it is classified as hazardous under OSHA regulations due to potential skin sensitization and genetic toxicity risks. Safety assessments are crucial when considering its application in pharmaceuticals or other industries .

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis protocols for 2-(Aminomethyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via Mannich reactions using phenol, formaldehyde, and ammonia derivatives. For example, Halise Inci Gul et al. synthesized Mannich bases by reacting phenol with formaldehyde and benzimidazole derivatives under controlled pH (8–9) and temperature (60–70°C) . Yield optimization requires monitoring reaction time and stoichiometric ratios of precursors. Purity can be verified via HPLC (≥97% as per ALADDIN's Certificate of Analysis) and NMR for structural confirmation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : Proton NMR is critical for confirming the presence of the aminomethyl (-CH2NH2) and phenolic (-OH) groups. Discrepancies in spectral data (e.g., unexpected peaks due to impurities) should be addressed by cross-validation with FT-IR (e.g., N-H stretching at ~3300 cm⁻¹) and mass spectrometry. ALADDIN's analysis confirms structural conformity via NMR , while MedChemExpress notes potential contamination risks requiring rigorous purification .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319) and respiratory irritation (H335). Researchers must use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation . Spills should be neutralized with alcohol-based absorbents and disposed of per local regulations .

Advanced Research Questions

Q. How do stereochemical dynamics influence the catalytic resolution of this compound derivatives, and what strategies improve enantioselectivity?

  • Methodological Answer : Timothy K Beng et al. demonstrated enantioselective synthesis of aminomethyl-piperidine derivatives using chiral ligands (e.g., tetramethyl ethylenediamine) to achieve >90% enantiomeric excess . For this compound, similar ligand-assisted catalysis or kinetic resolution via enzymatic methods (e.g., lipases) could enhance stereochemical control.

Q. What experimental design considerations address contradictions in reported antibacterial activity of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., MIC values) may arise from variations in bacterial strains, solvent systems, or purity. Researchers should standardize protocols using CLSI guidelines, validate compound purity via HPLC , and include positive controls (e.g., ampicillin) for comparative analysis. The Egyptian Journal of Chemistry highlights recrystallization from hot water to remove impurities affecting bioactivity .

Q. How can computational modeling predict the reactivity of this compound in charge-transfer complexes, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) can model electron transfer between this compound and π-acceptors (e.g., iodine). Adel Mostafa et al. validated such complexes via UV-Vis spectroscopy and cyclic voltammetry . Experimentalists should correlate computed HOMO-LUMO gaps with observed redox potentials.

Q. What methodologies resolve stability issues of this compound under oxidative conditions during peptide coupling reactions?

  • Methodological Answer : Oxidative degradation can be mitigated by using inert atmospheres (N2/Ar) and antioxidants (e.g., ascorbic acid). J W Perich successfully incorporated phosphorylated analogs into peptides via Fmoc-based solid-phase synthesis under reducing conditions . Stability should be monitored via LC-MS at each coupling step.

Q. Data Analysis & Optimization

Q. How do conflicting purity assessments (e.g., HPLC vs. NMR) for this compound arise, and how are they reconciled?

  • Methodological Answer : HPLC (98.36% purity ) may miss non-UV-active impurities, while NMR detects structural anomalies. Integrate both methods and supplement with elemental analysis for accurate quantification. MedChemExpress notes that residual solvents (e.g., ethanol) may require GC-MS analysis .

Q. What statistical approaches optimize reaction conditions for high-yield synthesis of this compound derivatives?

  • Methodological Answer : Design of Experiments (DoE) tools like Response Surface Methodology (RSM) can model interactions between temperature, pH, and reagent ratios. For example, a central composite design identified optimal formaldehyde:phenol ratios (1.2:1) for Mannich reactions .

Properties

IUPAC Name

2-(aminomethyl)phenol
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InChI

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KPRZOPQOBJRYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID70902921
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Molecular Weight

123.15 g/mol
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CAS No.

932-30-9, 50312-64-6
Record name 2-(Aminomethyl)phenol
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Record name (Aminomethyl)phenol
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Synthesis routes and methods I

Procedure details

An o-hydroxybenzylamine compound of the present invention composition was prepared according to the procedure of Example 1, except that 50 g of 4-t-butylphenol was employed in place of the Bisphenol-A, 20.1 g of ethanolamine was employed in place of the 2-(methylamino)ethanol, and that heating of the reactants was only begun after the formaldehyde addition was completed. A 0.5 g sample of the product was dissolved in 500 ml of ethanol/water (1:4 by volume) and the pH of the solution was adjusted to 3.0 with phosphoric acid.
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50 g
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ethanol water
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Synthesis routes and methods II

Procedure details

An o-hydroxybenzylamine compound of the present invention composition is prepared according to the procedure of Example 1, except that 50 g of 4-t-butylphenol is employed in place of the Bisphenol-A, 25 g of 3-aminopropanol is employed in place of the 2-(methylamino)ethanol and that heating of the reactants was only begun after the formaldehyde addition was completed. A 0.5 g sample of the product is dissolved in 500 ml of ethanol/water (1:4 by volume) and the pH of the solution is adjusted to 3.0 with phosphoric acid.
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50 g
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25 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)phenol
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2-(Aminomethyl)phenol
Reactant of Route 3
2-(Aminomethyl)phenol
Reactant of Route 4
2-(Aminomethyl)phenol
Reactant of Route 5
2-(Aminomethyl)phenol
Reactant of Route 6
2-(Aminomethyl)phenol

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